6,8-Dibenzyl-5,7-dihydroxy-4H-1-benzopyran-4-one
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Overview
Description
6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one is a chemical compound with the molecular formula C23H18O4. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate benzylated phenolic precursors under controlled conditions. One common method includes the use of benzyl bromide and a suitable phenolic compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the chromen-4-one core .
Industrial Production Methods
Industrial production of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Signal Transduction Modulation: Modulating signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dimethyl-4H-chromen-4-one
- 2-(4-Chlorophenyl)-6-fluoro-4H-chromen-4-one
- 3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
6,8-Dibenzyl-5,7-dihydroxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of benzyl groups at positions 6 and 8 enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research applications .
Properties
CAS No. |
95603-90-0 |
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Molecular Formula |
C23H18O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6,8-dibenzyl-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C23H18O4/c24-19-11-12-27-23-18(14-16-9-5-2-6-10-16)21(25)17(22(26)20(19)23)13-15-7-3-1-4-8-15/h1-12,25-26H,13-14H2 |
InChI Key |
NREGZDGCIWZWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=C3C(=C2O)C(=O)C=CO3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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